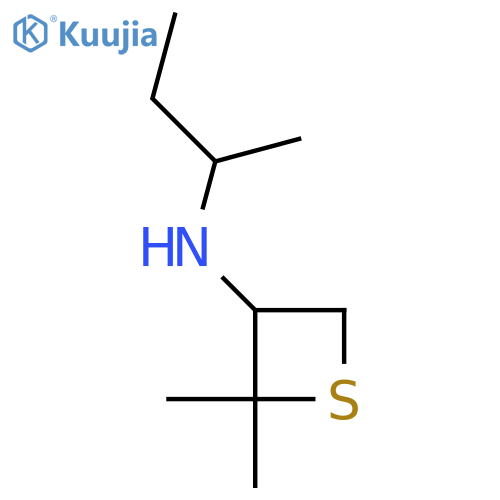Cas no 1849345-83-0 (N-(butan-2-yl)-2,2-dimethylthietan-3-amine)

1849345-83-0 structure
商品名:N-(butan-2-yl)-2,2-dimethylthietan-3-amine
CAS番号:1849345-83-0
MF:C9H19NS
メガワット:173.318861246109
CID:5304187
N-(butan-2-yl)-2,2-dimethylthietan-3-amine 化学的及び物理的性質
名前と識別子
-
- N-(sec-Butyl)-2,2-dimethylthietan-3-amine
- N-(butan-2-yl)-2,2-dimethylthietan-3-amine
-
- インチ: 1S/C9H19NS/c1-5-7(2)10-8-6-11-9(8,3)4/h7-8,10H,5-6H2,1-4H3
- InChIKey: MNTCWFXMSKSZKY-UHFFFAOYSA-N
- ほほえんだ: S1CC(C1(C)C)NC(C)CC
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 11
- 回転可能化学結合数: 3
- 複雑さ: 134
- 疎水性パラメータ計算基準値(XlogP): 2.2
- トポロジー分子極性表面積: 37.3
N-(butan-2-yl)-2,2-dimethylthietan-3-amine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN3233-500MG |
N-(butan-2-yl)-2,2-dimethylthietan-3-amine |
1849345-83-0 | 95% | 500MG |
¥ 3,418.00 | 2023-04-14 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN3233-500mg |
N-(butan-2-yl)-2,2-dimethylthietan-3-amine |
1849345-83-0 | 95% | 500mg |
¥3419.0 | 2024-04-23 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN3233-5g |
N-(butan-2-yl)-2,2-dimethylthietan-3-amine |
1849345-83-0 | 95% | 5g |
¥15365.0 | 2024-04-23 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN3233-1.0g |
N-(butan-2-yl)-2,2-dimethylthietan-3-amine |
1849345-83-0 | 95% | 1.0g |
¥5121.0000 | 2024-07-23 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN3233-100mg |
N-(butan-2-yl)-2,2-dimethylthietan-3-amine |
1849345-83-0 | 95% | 100mg |
¥1280.0 | 2024-04-23 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN3233-500.0mg |
N-(butan-2-yl)-2,2-dimethylthietan-3-amine |
1849345-83-0 | 95% | 500.0mg |
¥3419.0000 | 2024-07-23 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN3233-10G |
N-(butan-2-yl)-2,2-dimethylthietan-3-amine |
1849345-83-0 | 95% | 10g |
¥ 25,608.00 | 2023-04-14 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN3233-5G |
N-(butan-2-yl)-2,2-dimethylthietan-3-amine |
1849345-83-0 | 95% | 5g |
¥ 15,364.00 | 2023-04-14 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN3233-250.0mg |
N-(butan-2-yl)-2,2-dimethylthietan-3-amine |
1849345-83-0 | 95% | 250.0mg |
¥2052.0000 | 2024-07-23 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN3233-1g |
N-(butan-2-yl)-2,2-dimethylthietan-3-amine |
1849345-83-0 | 95% | 1g |
¥5121.0 | 2024-04-23 |
N-(butan-2-yl)-2,2-dimethylthietan-3-amine 関連文献
-
Ling Wang,Haihuan Wang,Haichao Yu,Feng Luo,Jiehua Li,Hong Tan RSC Adv., 2016,6, 114532-114540
-
Y.-B. Wang,T.-H. Pan,Q. Liang,X.-H. Huang,S.-T. Wu,C.-C. Huang CrystEngComm, 2010,12, 3886-3893
-
Ján Matyašovský,Tobias Stopka,Bogdan R. Brutiu,Alexandre Pinto,Martina Drescher,Nuno Maulide Chem. Sci., 2021,12, 7770-7774
-
Shu Jun Zhen,Feng Ling Guo,Li Qiang Chen,Yuan Fang Li,Qing Zhang Chem. Commun., 2011,47, 2562-2564
-
5. Structural evidence for a reaction intermediate mimic in the active site of a sulfite dehydrogenase†Ahmed Djeghader,Melanie Rossotti,Saleh Abdulkarim,Frédéric Biaso,Guillaume Gerbaud,Wolfgang Nitschke,Barbara Schoepp-Cothenet,Tewfik Soulimane,Stéphane Grimaldi Chem. Commun., 2020,56, 9850-9853
1849345-83-0 (N-(butan-2-yl)-2,2-dimethylthietan-3-amine) 関連製品
- 921513-90-8(N-{2-3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}-4-methoxybenzene-1-sulfonamide)
- 1804261-67-3(5-Chloro-2-(3-oxopropyl)mandelic acid)
- 21312-29-8(3-Iodo-4-methyl-5-nitro-benzoic acid)
- 1403338-38-4(2-(bromomethyl)-5-ethyl-1,3,4-Oxadiazole)
- 65999-71-5(4-(2-ethoxyethoxy)aniline Hydrochloride)
- 1595954-93-0(1-(furan-2-yl)-3-(oxolan-3-yl)propane-1,3-dione)
- 161368-65-6(4-amino-3-(2-methoxyethyl)phenol)
- 1934645-67-6(6-methyl-2H,3H,6H-1lambda6-pyrazolo4,3-d1,2thiazole-1,1,3-trione)
- 6962-10-3(4-(2-Phenylpropan-2-yl)aniline)
- 1213675-27-4((1S)-1-(2-ANTHRYL)-2-METHYLPROPYLAMINE)
推奨される供給者
Amadis Chemical Company Limited
(CAS:1849345-83-0)N-(butan-2-yl)-2,2-dimethylthietan-3-amine

清らかである:99%
はかる:1g
価格 ($):688.0